An In-depth Technical Guide to 2-Aminopyridine Hydrochloride: Properties, Analysis, and Applications
An In-depth Technical Guide to 2-Aminopyridine Hydrochloride: Properties, Analysis, and Applications
Introduction
2-Aminopyridine hydrochloride is the salt form of 2-aminopyridine, a foundational heterocyclic amine in organic synthesis and medicinal chemistry. As a simple, low molecular weight, and highly functionalized moiety, the 2-aminopyridine scaffold is a cornerstone in the development of a diverse array of biologically active molecules.[1][2] Its hydrochloride form offers distinct advantages in terms of stability, solubility, and handling, making it a preferred starting material for researchers in drug discovery and development. This guide provides an in-depth exploration of the core physical and chemical properties of 2-Aminopyridine hydrochloride, outlines key analytical methodologies, and discusses its significance as a pharmacophore and synthetic building block.
PART 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of 2-Aminopyridine hydrochloride stem from its molecular architecture: a pyridine ring protonated at the ring nitrogen, with an amino group at the C2 position, and a chloride counter-ion. This structure dictates its physical behavior and chemical reactivity.
Caption: Structure of 2-Aminopyridinium chloride.
Table 1: Core Physical and Chemical Properties of 2-Aminopyridine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇ClN₂ | [3][4] |
| Molecular Weight | 130.58 g/mol | [3][4] |
| Appearance | Light yellow to yellow solid. | [3] |
| Melting Point | 202-203 °C | [3] |
| Solubility | Soluble in water. The parent compound is soluble in alcohol, benzene, and ether.[5][6] | |
| pKa | The pKa of the parent 2-aminopyridine is 6.86. This indicates the pyridinium ion of the hydrochloride salt is a moderately strong acid. | [6] |
| CAS Number | 32654-45-8 | [3][4][7] |
PART 2: Chemical Reactivity and Mechanistic Insights
The chemistry of 2-Aminopyridine hydrochloride is dominated by the interplay between the electron-withdrawing pyridinium ring and the nucleophilic amino group. The protonation of the ring nitrogen significantly deactivates the aromatic system towards electrophilic substitution compared to the neutral parent compound. However, the amino group retains its nucleophilic character, allowing it to participate in a variety of chemical transformations.
The primary equilibrium in an aqueous solution is the dissociation of the pyridinium ion to form the neutral 2-aminopyridine and a hydronium ion. The position of this equilibrium is dictated by the pH of the solution, which is a critical consideration for any reaction involving this compound.
Caption: Acid-base equilibrium of 2-Aminopyridine hydrochloride.
Key reactions involving the amino group include:
-
N-Acylation: The amino group can be readily acylated by reaction with acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base to neutralize the liberated HCl.
-
Diazotization: While challenging due to the electron-withdrawing nature of the ring, the amino group can undergo diazotization with nitrous acid to form a diazonium salt, which can then be displaced in Sandmeyer-type reactions.
-
Coordination Chemistry: The parent 2-aminopyridine is an excellent ligand, and its derivatives are widely used in coordination chemistry to form metal complexes.[2]
PART 3: Analytical Workflow: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 2-Aminopyridine hydrochloride and related compounds. The hydrophilic nature of aminopyridines necessitates careful method development to achieve good peak shape and resolution.[8] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective.[9]
Experimental Protocol: Isocratic HPLC Analysis
This protocol provides a robust method for the analysis of 2-aminopyridine, which can be adapted for its hydrochloride salt.
Objective: To determine the purity of a 2-Aminopyridine hydrochloride sample by HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 or a suitable mixed-mode chromatography column (e.g., Shim-pack Scepter C18, Chromni™)[9][10]
-
Acetonitrile (HPLC grade)
-
Ammonium formate or phosphate buffer (HPLC grade)
-
Water (HPLC grade)
-
2-Aminopyridine hydrochloride standard of known purity
-
Sample of 2-Aminopyridine hydrochloride for analysis
Methodology:
-
Mobile Phase Preparation:
-
Prepare a buffer solution (e.g., 10mM Ammonium Formate or a phosphate buffer at pH 7.0).[9][10]
-
The mobile phase is typically a mixture of this buffer and an organic solvent like acetonitrile or methanol. A common composition is a 90:10 ratio of buffer to organic solvent.[10]
-
Causality Insight: The buffer controls the pH, ensuring consistent ionization state of the analyte, while the organic modifier controls the retention time. An ion-pairing reagent is often avoided to maintain compatibility with mass spectrometry (LC/MS).[8]
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the 2-Aminopyridine hydrochloride standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is needed.
-
Accurately weigh and dissolve the test sample in the mobile phase to a similar concentration.[10]
-
Self-Validation: Running a blank (mobile phase only) is crucial to identify any system peaks.
-
-
Chromatographic Conditions:
-
Column: Shim-pack Scepter C18 or equivalent.[10]
-
Column Temperature: 35 °C.[10]
-
Injection Volume: 10 µL.[10]
-
Expertise Note: Maintaining a constant column temperature is critical for reproducible retention times. The detection wavelength is chosen based on the UV absorbance maximum of the pyridine ring.
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to 2-aminopyridine based on the retention time of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks detected.
-
Caption: High-level workflow for HPLC purity analysis.
PART 4: Applications in Drug Development
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in numerous approved drugs.[1][11] Its utility stems from its ability to act as a hydrogen bond donor (amino group) and acceptor (ring nitrogen), enabling strong interactions with biological targets.[12]
It is a critical intermediate in the synthesis of pharmaceuticals such as:
-
Piroxicam and Tenoxicam: Non-steroidal anti-inflammatory drugs (NSAIDs).[13]
-
Sulfapyridine: An antimicrobial sulfonamide drug.[13]
-
Tripelennamine: An antihistamine.[13]
The simple, low-molecular-weight structure of 2-aminopyridine allows for the synthesis of drug candidates with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1] Its structural rigidity and defined vectoral presentation of functional groups make it an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.[11]
PART 5: Safety, Handling, and Storage
2-Aminopyridine hydrochloride and its parent compound are hazardous materials that must be handled with appropriate precautions.
Hazard Identification (GHS Classification):
-
Acute Toxicity: Toxic if swallowed or in contact with skin.[5][13]
-
Respiratory Irritation: May cause respiratory irritation.[4][14]
Safe Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[15]
-
Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat.[15][16]
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5][15]
Storage:
-
Store in a cool, dry, well-ventilated area in tightly closed containers.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids/bases.[5][16]
-
The parent compound is known to darken over time, a process accelerated by heat and light.[5]
References
-
PubChem. 2-Aminopyridine hydrochloride | C5H7ClN2 | CID 208632. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. [Link]
-
Biochem Chemopharma. Safety Data Sheet - 2-Amino Pyridine. [Link]
-
PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439. [Link]
-
New Jersey Department of Health. Hazard Summary: 2-AMINOPYRIDINE. [Link]
-
Wikipedia. 2-Aminopyridine. [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]
-
CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1545–1548. [Link]
-
ResearchGate. 2-Aminopyridine - an unsung hero in drug discovery. [Link]
-
PrepChem.com. Synthesis of 2-aminopyridine. [Link]
-
ChemBK. 2-Aminopyridine. [Link]
-
Journal of Chemical & Engineering Data. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. [Link]
- Google Patents. Synthesis method of 2-amino pyridine compounds.
-
PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]
-
Cheméo. Chemical Properties of 2-Aminopyridine. [Link]
-
PubMed Central. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. [Link]
-
RSC Publishing. Structure and hydrogen bonding of 2-aminopyridine·(H2O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. [Link]
-
NIST. 2-Aminopyridine - NIST Chemistry WebBook. [Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminopyridinehydrochloride | 32654-45-8 [chemicalbook.com]
- 4. 2-Aminopyridine hydrochloride | C5H7ClN2 | CID 208632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-AMINOPYRIDINE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. helixchrom.com [helixchrom.com]
- 9. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 10. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 11. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. biochemopharma.fr [biochemopharma.fr]
- 16. nj.gov [nj.gov]
